molecular formula C14H20N2O3 B14182675 (2R)-2-acetamido-N-benzyl-3-ethoxypropanamide CAS No. 903523-27-3

(2R)-2-acetamido-N-benzyl-3-ethoxypropanamide

Cat. No.: B14182675
CAS No.: 903523-27-3
M. Wt: 264.32 g/mol
InChI Key: VEEHBRVUEHYHQQ-CYBMUJFWSA-N
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Description

(2R)-2-acetamido-N-benzyl-3-ethoxypropanamide is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes an acetamido group, a benzyl group, and an ethoxy group, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-acetamido-N-benzyl-3-ethoxypropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2R)-2-amino-3-ethoxypropanamide and benzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-acetamido-N-benzyl-3-ethoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2R)-2-acetamido-N-benzyl-3-ethoxypropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-acetamido-N-benzyl-3-ethoxypropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    (2R,3S)-3-phenylisoserine: A compound with a similar structure but different functional groups.

    (2R,6R)-hydroxynorketamine: Another chiral compound with distinct biological activity.

Uniqueness: (2R)-2-acetamido-N-benzyl-3-ethoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as it can exist in different enantiomeric forms with potentially different activities.

Properties

CAS No.

903523-27-3

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

(2R)-2-acetamido-N-benzyl-3-ethoxypropanamide

InChI

InChI=1S/C14H20N2O3/c1-3-19-10-13(16-11(2)17)14(18)15-9-12-7-5-4-6-8-12/h4-8,13H,3,9-10H2,1-2H3,(H,15,18)(H,16,17)/t13-/m1/s1

InChI Key

VEEHBRVUEHYHQQ-CYBMUJFWSA-N

Isomeric SMILES

CCOC[C@H](C(=O)NCC1=CC=CC=C1)NC(=O)C

Canonical SMILES

CCOCC(C(=O)NCC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

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